molecular formula C3H3Cl2N B1359809 2,3-Dichloropropionitrile CAS No. 2601-89-0

2,3-Dichloropropionitrile

Cat. No.: B1359809
CAS No.: 2601-89-0
M. Wt: 123.97 g/mol
InChI Key: RJJDLPQZNANQDQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2,3-dichloropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDLPQZNANQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031015
Record name 2,3-Dichloropropionitrile
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Molecular Weight

123.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-89-0
Record name 2,3-Dichloropropanenitrile
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Record name Propanenitrile, 2,3-dichloro-
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Record name 2601-89-0
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Record name 2,3-Dichloropropionitrile
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Record name 2,3-dichloropropiononitrile
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Synthesis routes and methods

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloropropionitrile
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2,3-Dichloropropionitrile
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2,3-Dichloropropionitrile
Reactant of Route 4
2,3-Dichloropropionitrile
Reactant of Route 5
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Reactant of Route 6
2,3-Dichloropropionitrile
Customer
Q & A

Q1: What is the primary use of 2,3-Dichloropropionitrile in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with phenylhydrazine in the presence of potassium t-butoxide to yield 1-phenylpyrazol-3-amine. This reaction offers a novel "one-flask" synthesis method for this particular aminopyrazole. [] It can also be used to synthesize α-chloro-α,β-unsaturated isocyanates through reaction with phosgene in the presence of hydrogen chloride. []

Q2: What are the common synthetic routes to produce this compound?

A2: The most common method involves the chlorination of acrylonitrile. Research has focused on optimizing this process for yield and purity. One approach utilizes a catalytic system with chlorine gas in the absence of any solvent, achieving yields over 96.6% with a product purity exceeding 92%. [] Another method explores a greener approach using the ionic liquid 1-ethyl-3-methylimidazolium chloride (EmimCl) as a solvent and catalyst. This method boasts a yield of nearly 90% and demonstrates the reusability of EmimCl without significant activity loss. []

Q3: Are there alternative synthetic approaches for this compound that avoid direct chlorination of acrylonitrile?

A4: Yes, 2-chloroacrylonitrile can be used as a precursor to synthesize this compound. While the specific reaction conditions are not detailed in the provided abstracts, this alternative route highlights the possibility of a multi-step synthesis to obtain the desired product. [, ]

Q4: What are the key factors influencing the yield and purity of this compound during synthesis?

A5: Several factors impact the synthesis of this compound. When using acrylonitrile as the starting material, reaction temperature, catalyst amount, reaction time, and pH significantly influence the yield. For instance, maintaining a temperature range of 10-15°C for 3 hours in the presence of specific catalysts can result in a product yield of 97% and purity of 99%. [] The choice of solvent and the presence or absence of polymerization inhibitors also play a role in the reaction outcome.

Q5: What are the environmental concerns regarding this compound and its synthesis?

A6: While the provided abstracts don't delve into specific ecotoxicological data, the use of chlorine gas and chlorinated solvents raises concerns about the environmental impact of this compound synthesis. The focus on greener synthetic approaches, like using ionic liquids, highlights the importance of minimizing waste and exploring environmentally friendlier alternatives. [] Further research is necessary to assess the compound's biodegradability and potential for environmental accumulation.

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